molecular formula C19H27ClN2O3S B11352724 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B11352724
M. Wt: 398.9 g/mol
InChI Key: GSEWRWQVIJIFEL-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonyl group, and a piperidine ring. Its distinct molecular configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Chlorophenyl Group:

    Attachment of the Methanesulfonyl Group: This is achieved by reacting the chlorophenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the chlorophenylmethanesulfonyl intermediate with the piperidine derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters, leading to consistent product quality.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPIPERIDINE-1-CARBONYL)PIPERIDINE
  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE
  • 1-[(3-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H27ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27ClN2O3S/c1-15-5-9-21(10-6-15)19(23)17-7-11-22(12-8-17)26(24,25)14-16-3-2-4-18(20)13-16/h2-4,13,15,17H,5-12,14H2,1H3

InChI Key

GSEWRWQVIJIFEL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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